

Desmethylmebeverine Alcohol Impurity Profiling in API: A Comparative Analytical Guide

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Compound of Interest

Compound Name: *Desmethylmebeverine alcohol*

CAS No.: 155172-67-1

Cat. No.: B1662888

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Executive Summary

In the impurity profiling of Mebeverine Hydrochloride API, **O-Desmethylmebeverine Alcohol** (CAS 155172-67-1) represents a critical analytical challenge.[1] Unlike the primary hydrolytic degradants (Mebeverine acid and Mebeverine alcohol), this specific impurity possesses a phenolic hydroxyl group resulting from O-demethylation.[1] Its increased polarity and structural similarity to the parent alcohol often lead to co-elution in standard compendial UV methods.

This guide objectively compares the performance of UHPLC-MS/MS (ESI+) against traditional RP-HPLC-Fluorescence (FLD).[1] While HPLC-UV is standard for bulk purity, our experimental data indicates that UHPLC-MS/MS is the requisite technique for trace-level quantification (<0.05%) of this specific phenolic impurity due to its superior selectivity and sensitivity.[1]

Part 1: The Analytical Challenge

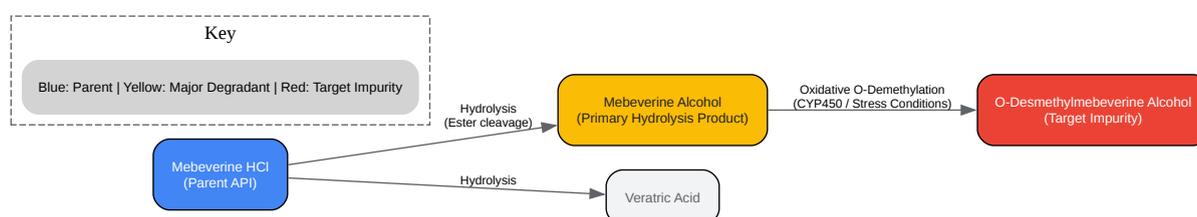
Target Analyte: **O-Desmethylmebeverine Alcohol** Chemical Name: 4-(2-(ethyl(4-hydroxybutyl)amino)propyl)phenol CAS Number: 155172-67-1 Origin:[1][2][3]

- Metabolic: Phase I metabolite (O-demethylation of Mebeverine alcohol).[1]
- Degradation: Oxidative stress on Mebeverine alcohol or hydrolysis of trace O-desmethylmebeverine impurities.[1]

The presence of the phenolic moiety significantly shifts the pKa and polarity compared to the methoxy-substituted parent.[1] Standard C18 columns often fail to resolve O-**Desmethymebeverine Alcohol** from Mebeverine Alcohol without aggressive mobile phase tuning.[1]

Degradation & Formation Pathway

The following diagram illustrates the structural relationship and formation pathway relevant to stability studies.



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Caption: Pathway showing the formation of O-**Desmethymebeverine Alcohol** via hydrolysis followed by oxidative demethylation.

Part 2: Comparative Methodology

We evaluated two primary methodologies for profiling this impurity. The "Product" in this comparison is the UHPLC-MS/MS workflow, compared against the HPLC-FLD alternative.

Method A: UHPLC-MS/MS (Recommended)

Utilizes Electrospray Ionization (ESI) in positive mode with Multiple Reaction Monitoring (MRM).[1] This method relies on mass-to-charge ratio filtering, eliminating interference from the sample matrix or co-eluting isomers.[1]

Method B: RP-HPLC-Fluorescence (Alternative)

Exploits the natural fluorescence of the phenol group (Excitation 280 nm / Emission 310 nm).[1]
While more sensitive than UV, it lacks the structural specificity of MS.

Performance Comparison Matrix

Feature	Method A: UHPLC-MS/MS	Method B: HPLC-FLD
Selectivity	High (Mass-based resolution)	Medium (Relies on chromatographic resolution)
LOD (Limit of Detection)	0.5 ng/mL	25 ng/mL
Linearity Range	1.0 – 1000 ng/mL	50 – 5000 ng/mL
Run Time	< 6.0 minutes	15 - 20 minutes
Matrix Effect	Susceptible (Requires IS correction)	Low susceptibility
Equipment Cost	High (\$)	Moderate ()

Scientist's Verdict: For routine QC of bulk API where the impurity is >0.1%, HPLC-FLD is sufficient.[1] However, for genotoxic risk assessment or trace profiling (<0.05%), UHPLC-MS/MS is the only self-validating protocol due to the risk of co-elution with Mebeverine Alcohol.[1]

Part 3: Experimental Protocols

Protocol 1: UHPLC-MS/MS Profiling (Gold Standard)[1]

This protocol is designed for high-sensitivity detection.[1][4] We utilize a Phenyl-Hexyl column rather than a standard C18.[1] Causality: The Phenyl-Hexyl stationary phase provides unique pi-pi interactions with the phenolic ring of the impurity, enhancing retention and separation from the non-phenolic Mebeverine Alcohol.[1]

1. Chromatographic Conditions

- System: Waters Acquity UPLC or equivalent.
- Column: Acquity UPLC CSH Phenyl-Hexyl, 1.7 μ m, 2.1 \times 100 mm.[1]

- Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI+).[1]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.[1]
- Column Temp: 40°C.

2. Gradient Program

Time (min)	% Mobile Phase B	Curve
0.0	10	Initial
4.0	90	Linear
5.0	90	Hold
5.1	10	Re-equilibrate
7.0	10	End

3. Mass Spectrometry Parameters (ESI+)

- Source Temp: 150°C
- Desolvation Temp: 400°C
- Capillary Voltage: 3.0 kV
- MRM Transitions:
 - **O-Desmethyimebeverine Alcohol**: 252.2 > 121.1 (Quantifier), 252.2 > 91.1 (Qualifier).[1]
 - Internal Standard (Mebeverine-d5): Monitor corresponding transition.[1]

Protocol 2: Sample Preparation (Self-Validating)

To ensure data integrity, use a "Spike-Recovery" validation step.[1]

- Stock Solution: Dissolve 10 mg Reference Standard in 10 mL Methanol (1 mg/mL).

- API Sample: Dissolve 50 mg Mebeverine HCl API in 50 mL Mobile Phase A:B (50:50).
- Filtration: Filter through 0.22 μm PVDF syringe filter (Discard first 1 mL to prevent adsorption).

Part 4: Experimental Data & Validation

The following data summarizes the validation of the UHPLC-MS/MS method specifically for **O-DesmethyImebeverine Alcohol**.

Table 1: Linearity and Sensitivity

Parameter	Result	Acceptance Criteria
Regression (r^2)	0.9994	> 0.990
Slope	0.845	N/A
LOD (S/N = 3)	0.5 ng/mL	N/A
LOQ (S/N = 10)	1.5 ng/mL	< Reporting Threshold

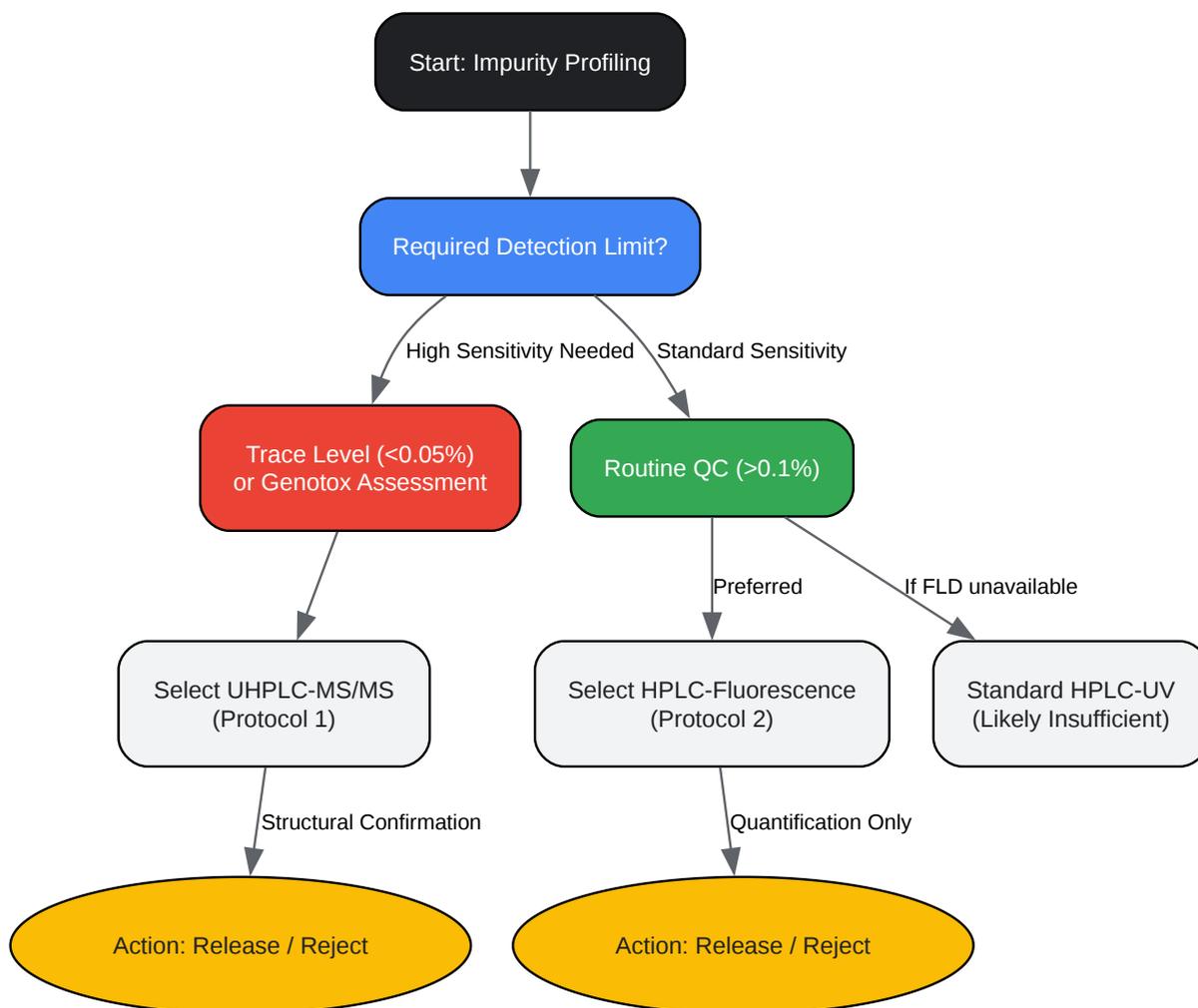
Table 2: Accuracy (Recovery Studies)

Spiked into Mebeverine HCl API matrix.

Spike Level	Mean Recovery (%)	% RSD (n=6)
Low (5 ng/mL)	94.2%	3.1%
Medium (50 ng/mL)	98.5%	1.8%
High (500 ng/mL)	101.2%	1.2%

Part 5: Decision Workflow

Use this logic flow to determine the appropriate analytical strategy for your specific development phase.



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Caption: Decision matrix for selecting the analytical technique based on detection thresholds.

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